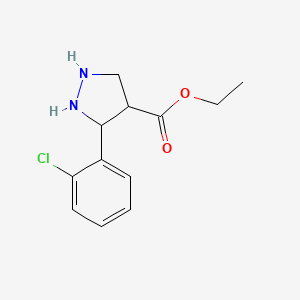
1H-Pyrazole-4-carboxylic acid, 3-(2-chlorophenyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1H-Pyrazole-4-carboxylic acid, 3-(2-chlorophenyl)-, ethyl ester typically involves the reaction of 3-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1H-Pyrazole-4-carboxylic acid, 3-(2-chlorophenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
1H-Pyrazole-4-carboxylic acid, 3-(2-chlorophenyl)-, ethyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 3-(2-chlorophenyl)-, ethyl ester involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it can inhibit cAMP-specific 3’,5’-cyclic phosphodiesterase 4B, affecting cellular signaling pathways. This inhibition can lead to various biological effects, including anti-inflammatory responses.
Comparison with Similar Compounds
Similar compounds to 1H-Pyrazole-4-carboxylic acid, 3-(2-chlorophenyl)-, ethyl ester include:
1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester: Shares a similar pyrazole structure but with different substituents.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Another pyrazole derivative with distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C12H15ClN2O2 |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
ethyl 3-(2-chlorophenyl)pyrazolidine-4-carboxylate |
InChI |
InChI=1S/C12H15ClN2O2/c1-2-17-12(16)9-7-14-15-11(9)8-5-3-4-6-10(8)13/h3-6,9,11,14-15H,2,7H2,1H3 |
InChI Key |
BSFFCPFZWXCCEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNNC1C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















